2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C11H19BO2. It is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained yet remarkably stable structure. This compound is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[1.1.1]pentane derivatives with boronic esters. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the bicyclo[1.1.1]pentane derivative is coupled with a boronic ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the palladium-catalyzed cross-coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biological assays and drug development, where the compound can selectively bind to specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
- **2-{Bicyclo[1.1.1]pentan-1-yl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- **4,4,5,5-tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Uniqueness
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its highly strained bicyclo[1.1.1]pentane core, which imparts significant stability and reactivity. This makes it a valuable compound in synthetic chemistry and various scientific research applications .
Biological Activity
2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2152645-07-1) is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties and potential applications in drug development.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{19}BO_{2}
- Molecular Weight : 194.08 g/mol
- InChI Key : VLUPSUNLCGSYAH-UHFFFAOYSA-N
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. The compound has been assessed for its ability to modulate inflammatory responses in various biological models.
Case Study Findings :
A study focused on the synthesis and biological evaluation of bicyclo[1.1.1]pentane-containing lipoxin A_4 mimetics demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in human monocyte cell lines. One specific derivative exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity, indicating potent anti-inflammatory effects .
The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation:
- NFκB Pathway : The compound significantly attenuates NFκB activation in response to inflammatory stimuli.
- Cytokine Regulation : It downregulates the release of pro-inflammatory cytokines such as TNFα and MCP1 from activated monocytes.
Summary of Biological Evaluations
Study Reference | Compound Tested | IC50 (pM) | Effect Observed |
---|---|---|---|
BCP-sLXm (6a) | <100 | Inhibition of LPS-induced NFκB activity | |
BCP Derivatives | <50 | Downregulation of TNFα release |
Synthesis and Structural Considerations
The synthesis of this compound involves several key steps:
- Suzuki Coupling : A critical step for forming the bicyclic structure.
- Radical Bicyclopentylation : This step enhances the stability and bioactivity of the resulting compound.
These synthetic strategies underscore the importance of structural modifications in enhancing the biological profile of bicyclo[1.1.1]pentane derivatives.
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-9(2)10(3,4)14-12(13-9)11-5-8(6-11)7-11/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPSUNLCGSYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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